L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic tetrapeptide derivative of L-ornithine, featuring a valine-glycine-leucine tripeptide chain linked to a modified ornithine residue.
Properties
CAS No. |
581095-84-3 |
|---|---|
Molecular Formula |
C19H37N7O5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N7O5/c1-10(2)8-13(25-14(27)9-24-17(29)15(20)11(3)4)16(28)26-12(18(30)31)6-5-7-23-19(21)22/h10-13,15H,5-9,20H2,1-4H3,(H,24,29)(H,25,27)(H,26,28)(H,30,31)(H4,21,22,23)/t12-,13-,15-/m0/s1 |
InChI Key |
UZXBGJRXHCGWJV-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the peptide’s properties.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Structural Analogues of L-Ornithine
L-ornithine derivatives and structurally similar compounds exhibit distinct biochemical properties depending on modifications to the amino acid backbone or side chains. Key analogues include:
Key Observations :
- N-2-Succinyl-L-ornithine demonstrates significantly higher binding affinity to PvdA (-12.8 kcal/mol) compared to native L-ornithine (-7.7 kcal/mol), suggesting that side-chain modifications enhance enzyme interaction .
Functional Comparisons
Stress Response and Sleep Modulation
- L-Ornithine : Reduces serum cortisol and improves sleep quality in humans (400 mg/day for 8 weeks) .
- L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine: No direct clinical data, but its tripeptide chain may prolong bioavailability compared to free L-ornithine.
Circadian Rhythm Regulation
- L-Ornithine : Induces phase advance in PER2 expression in mice, mediated via insulin secretion .
- Synthetic Analogues: No studies on circadian effects, but the guanidino group in the target compound could influence clock gene interactions through nitric oxide synthase (NOS) pathways.
Metabolic and Enzymatic Roles
- L-Ornithine : Critical in the urea cycle; elevated levels correlate with pancreatic acinar cell damage .
- N-2-Succinyl-L-ornithine: Acts as a competitive inhibitor of PvdA in Pseudomonas aeruginosa, disrupting siderophore biosynthesis .
Production and Stability
Biological Activity
L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by a unique combination of amino acids, including valine, glycine, leucine, and ornithine, with a distinctive diaminomethylidene modification at the N~5~ position of ornithine. This structural configuration is believed to significantly influence its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.53 g/mol. The presence of the diaminomethylidene group is notable as it may enhance the compound's reactivity and interaction with biological targets.
Biological Activities
This compound exhibits several biological activities, which are summarized below:
- Cellular Signaling : The compound is involved in cellular signaling pathways, potentially influencing growth hormone release and metabolic processes.
- Protein Synthesis : Due to its amino acid composition, it may play a role in protein synthesis and modulation of metabolic pathways.
- Immunomodulatory Effects : Similar peptides have shown promise in modulating immune responses, suggesting potential applications in immunotherapy.
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Research indicates that peptides with similar structures can modulate receptor activity or inhibit specific enzymatic pathways. For instance, the presence of ornithine is linked to enhanced growth hormone release, which plays a critical role in growth and metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| L-Tyrosylglycylglycyl-L-leucine | Contains tyrosine | Potentially different biological activities due to tyrosine presence | Varies |
| L-Ornithine | Basic amino acid | Precursor for polyamines | Nitric oxide synthesis |
| N~5~-hydroxy-L-ornithine | Hydroxylated form of ornithine | Involved in metabolic pathways | Enhances nitric oxide production |
| L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine | Multiple hydrophobic amino acids | Unique diaminomethylidene group | Modulates growth hormone release |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. These investigations highlight its potential applications in various fields:
- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound efficiently, ensuring high purity and yield.
- Therapeutic Applications : Investigations into its immunomodulatory properties suggest that it could be beneficial in treating conditions related to immune dysfunction or inflammation.
- Metabolic Impact : Studies indicate that this compound may influence nitrogen metabolism due to its ornithine content, which is crucial for urea cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
